molecular formula C9H6ClN3 B13036124 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B13036124
M. Wt: 191.62 g/mol
InChI Key: SWAGZFZIFNKVLB-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-pyrrolo[3,2-b]pyridine with a methylating agent and a cyanating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, which may result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

5-chloro-1-methylpyrrolo[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6ClN3/c1-13-5-6(4-11)9-7(13)2-3-8(10)12-9/h2-3,5H,1H3

InChI Key

SWAGZFZIFNKVLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=N2)Cl)C#N

Origin of Product

United States

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